molecular formula C23H26N4O4S B1665593 Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)- CAS No. 1021869-49-7

Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-

Cat. No. B1665593
M. Wt: 454.5 g/mol
InChI Key: FCBYGHMZVBDKMC-UHFFFAOYSA-N
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Description

The compound “Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-” are not well-documented. More research is needed to understand the chemical reactions this compound can undergo .

Scientific Research Applications

Electrochemical Analysis

Benzamide derivatives, like Bumetanide, demonstrate significant oxidative behavior in hydroalcoholic media. Their oxidation is irreversible and predominantly diffusion-controlled. This property has been utilized to develop a voltammetric method for the quantitative determination of Bumetanide in pharmaceuticals and urine samples, showcasing its potential in analytical chemistry (Legorburu, Alonso, & Jiménez, 1993).

Pharmaceutical Development

Benzamide derivatives have been actively researched in the pharmaceutical industry. They have been synthesized and evaluated as serotonin 4 receptor agonists, indicating their potential use in treating gastrointestinal motility disorders. The modification of their chemical structure influences their pharmacological profiles and oral bioavailability, making them candidates for new prokinetic agents (Sonda et al., 2003), (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Cancer Research

In cancer research, certain benzamide derivatives have been identified as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), playing a crucial role in angiogenesis and tumor growth. These compounds exhibit favorable pharmacokinetic properties and have demonstrated efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

Antimicrobial Studies

N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and tested for their antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. Some of these compounds have shown active antimicrobial properties, highlighting their potential in developing new antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).

Antitubercular Agents

Benzamide derivatives have also been reported for their potential as antitubercular agents. Specifically, 1-arylsulfonyl indoline-based benzamides have shown significant activity against Mycobacterium tuberculosis, indicating their potential in developing new treatments for tuberculosis (Lai et al., 2019).

Future Directions

The future directions for research on “Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .

properties

IUPAC Name

3-(butylamino)-4-phenoxy-N-(pyridin-3-ylmethyl)-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-2-3-12-26-20-13-18(23(28)27-16-17-8-7-11-25-15-17)14-21(32(24,29)30)22(20)31-19-9-5-4-6-10-19/h4-11,13-15,26H,2-3,12,16H2,1H3,(H,27,28)(H2,24,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBYGHMZVBDKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 3-(aminosulfonyl)-5-(butylamino)-4-phenoxy-N-(3-pyridinylmethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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